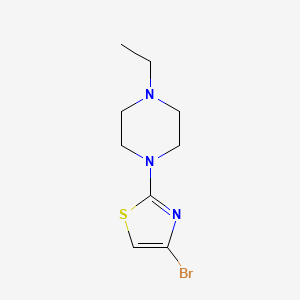

4-Bromo-2-(4-ethylpiperazino)thiazole

説明

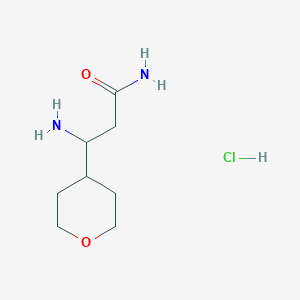

“4-Bromo-2-(4-ethylpiperazino)thiazole” is a chemical compound with the CAS Number: 1289002-93-2. It has a molecular weight of 276.2 and its IUPAC name is 1-(4-bromo-1,3-thiazol-2-yl)-4-ethylpiperazine .

Synthesis Analysis

The synthesis of thiazoles, including “4-Bromo-2-(4-ethylpiperazino)thiazole”, often involves several artificial paths and varied physico-chemical factors . The synthesis of brominated thiazoles, for instance, is typically achieved via sequential bromination and debromination steps .Molecular Structure Analysis

The InChI code for “4-Bromo-2-(4-ethylpiperazino)thiazole” is 1S/C9H14BrN3S/c1-2-12-3-5-13(6-4-12)9-11-8(10)7-14-9/h7H,2-6H2,1H3 . This indicates the presence of a bromine atom, an ethylpiperazino group, and a thiazole ring in the molecular structure.Physical And Chemical Properties Analysis

“4-Bromo-2-(4-ethylpiperazino)thiazole” has a molecular weight of 276.2 . It should be stored at refrigerated temperatures .科学的研究の応用

Synthesis and Chemical Reactions

- Synthesis Techniques : 4-Bromo-2-(4-ethylpiperazino)thiazole and similar thiazole derivatives are synthesized through various methods, including solvent-free reactions and reactions involving DMSO and sodium nitrite at high temperatures (Zhou Zhuo-qiang, 2009).

- Halogenation and Nitration Reactions : The compound participates in bromination, thiocyanation, halogenation, and nitration, often leading to derivatives with different biological activities (N. O. Saldabol et al., 2002).

Biological and Pharmaceutical Research

- Antimicrobial and Anticancer Properties : Some thiazole derivatives, including those structurally similar to 4-Bromo-2-(4-ethylpiperazino)thiazole, exhibit antimicrobial activities against various bacterial and fungal strains. They also show promise in anticancer studies due to their cytotoxicity against specific cancer cell lines (Divyesh Patel et al., 2012).

- Cardioprotective Activity : Certain thiazole derivatives have been studied for their cardioprotective effects, showing potential in delaying constrictor responses of isolated rings of the thoracic rat aorta (I. Drapak et al., 2019).

Material Science and Chemical Properties

- Optoelectronic Applications : Thiazole derivatives, closely related to 4-Bromo-2-(4-ethylpiperazino)thiazole, have been synthesized and studied for their electronic and nonlinear optical properties, indicating potential applications in optoelectronic devices (Muhammad Haroon et al., 2020).

Fluorescence and Imaging

- Fluorescence Properties : Some thiazolo-fused heterocycles, synthesized via intramolecular heteroannulation of in-situ-generated thiazoles, exhibit fluorescence, making them interesting candidates for imaging applications (Y. Kumar & H. Ila, 2022).

将来の方向性

Thiazoles, including “4-Bromo-2-(4-ethylpiperazino)thiazole”, continue to be of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the development of new synthetic methods, the exploration of their biological activities, and their potential applications in the treatment of various diseases .

特性

IUPAC Name |

4-bromo-2-(4-ethylpiperazin-1-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrN3S/c1-2-12-3-5-13(6-4-12)9-11-8(10)7-14-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXYIGZUVZHULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(4-ethylpiperazino)thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid](/img/structure/B1377864.png)

![1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride](/img/structure/B1377866.png)

![5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1377869.png)

![2-Boc-6-hydroxy-2-azaspiro[3.4]octane](/img/structure/B1377871.png)

![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1377874.png)

![1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine](/img/structure/B1377875.png)

![1-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B1377881.png)

![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride](/img/structure/B1377883.png)